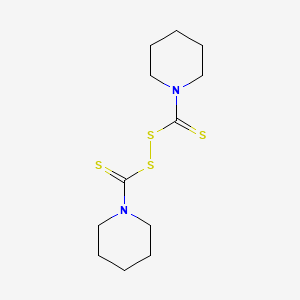

Bis(dicyclopentaméthylènethiocarbamide) disulfide

Vue d'ensemble

Description

Le disulfure de dipentylènethiuram est un composé chimique de formule moléculaire C₁₂H₂₀N₂S₄ . Il est principalement utilisé comme accélérateur et agent de vulcanisation dans l'industrie du caoutchouc. Ce composé est également connu pour son rôle d'allergène chimique standardisé, que l'on trouve dans les gants en latex et autres produits en caoutchouc .

Applications De Recherche Scientifique

Dipentamethylenethiuram disulfide has several scientific research applications:

Mécanisme D'action

Target of Action

It is known to be a cationic surfactant and has been shown to inhibit many rna and dna viruses .

Mode of Action

It is also an effective antiviral agent .

Biochemical Pathways

It is known to be an effective antiviral agent, suggesting that it may interfere with viral replication pathways .

Pharmacokinetics

It has a low energy and viscosity, which makes it easy to dissolve in water or other solvents .

Result of Action

It is known to be an effective antiviral agent, suggesting that it may inhibit viral replication and prevent the spread of viral infections .

Action Environment

Its solubility in water and other solvents suggests that it may be influenced by the solvent environment .

Analyse Biochimique

Biochemical Properties

Dipentamethylenethiuram disulfide plays a significant role in biochemical reactions, particularly in the rubber industry as a vulcanizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase histamine release and cell-mediated immunity . The compound’s interaction with biomolecules often involves the formation of disulfide bonds, which can affect protein structure and function.

Cellular Effects

Dipentamethylenethiuram disulfide has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to increase histamine release suggests its involvement in immune responses . Additionally, it has been associated with contact dermatitis, indicating its potential to affect skin cells and immune cells.

Molecular Mechanism

The molecular mechanism of dipentamethylenethiuram disulfide involves its interaction with biomolecules through the formation of disulfide bonds. This interaction can lead to enzyme inhibition or activation and changes in gene expression. For example, the compound’s ability to increase histamine release is likely due to its interaction with enzymes involved in histamine synthesis and release . Additionally, its role as a vulcanizing agent in the rubber industry involves the formation of cross-links between polymer chains, which is a chemical reaction at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dipentamethylenethiuram disulfide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can cause long-term effects on cellular function, particularly in immune cells . The stability of dipentamethylenethiuram disulfide in various conditions can influence its effectiveness and potential side effects.

Dosage Effects in Animal Models

The effects of dipentamethylenethiuram disulfide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of dipentamethylenethiuram disulfide have been associated with increased histamine release and immune responses . Understanding the dosage effects is crucial for determining safe and effective use in various applications.

Metabolic Pathways

Dipentamethylenethiuram disulfide is involved in several metabolic pathways, including those related to histamine synthesis and release. The compound interacts with enzymes and cofactors that play a role in these pathways. For example, its ability to increase histamine release suggests its involvement in the metabolic pathway of histamine synthesis . Additionally, the compound’s role as a vulcanizing agent involves chemical reactions that form cross-links between polymer chains.

Transport and Distribution

The transport and distribution of dipentamethylenethiuram disulfide within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound’s ability to increase histamine release suggests that it may be transported to immune cells where it can exert its effects . Understanding the transport and distribution of dipentamethylenethiuram disulfide is important for determining its effectiveness and potential side effects.

Subcellular Localization

Dipentamethylenethiuram disulfide’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, its interaction with enzymes involved in histamine synthesis suggests that it may localize to areas where these enzymes are active . Understanding the subcellular localization of dipentamethylenethiuram disulfide is important for determining its mechanism of action and potential effects on cellular function.

Méthodes De Préparation

La synthèse du disulfure de dipentylènethiuram implique la réaction d'amines secondaires convenablement substituées avec du sulfure de carbone en présence d'oxygène ou d'un gaz contenant de l'oxygène, d'un solvant et d'un catalyseur métallifère. La réaction est généralement effectuée à des températures allant de 0°C à 200°C . Les méthodes de production industrielle impliquent souvent la dimérisation oxydative de sels d'acides dithiocarbamates substitués à l'aide d'oxydants tels que le peroxyde d'hydrogène, le dioxyde d'azote, le chlore, le brome, l'iode, l'ozone, le nitrite de sodium, l'hypochlorite de sodium, les chlorures de soufre, le perbromate de potassium, l'acide sélénique ou le persulfate d'ammonium .

Analyse Des Réactions Chimiques

Le disulfure de dipentylènethiuram subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Il peut être réduit pour former des thiols.

Substitution : La liaison disulfure peut être clivée et substituée par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les thiols .

4. Applications de la recherche scientifique

Le disulfure de dipentylènethiuram a plusieurs applications de recherche scientifique :

Biologie : Le composé est utilisé comme allergène chimique dans les tests diagnostiques des allergies de contact.

5. Mécanisme d'action

Le mécanisme d'action du disulfure de dipentylènethiuram implique l'inhibition d'enzymes spécifiques. Par exemple, il inhibe la protéase de type papaïne (PLpro) du SARS-CoV-2 par inhibition allostérique. Cette inhibition est cinétiquement et thermodynamiquement favorable, ce qui fait du composé un agent antiviral prometteur . Le composé augmente également la libération d'histamine et l'immunité cellulaire, contribuant à son rôle d'allergène chimique .

Comparaison Avec Des Composés Similaires

Le disulfure de dipentylènethiuram est similaire à d'autres disulfures de thiuram, tels que le disulfure de tétraméthylthiuram et le disulfure de tétraéthylthiuram. Il est unique en raison de sa structure et de ses applications spécifiques. Les composés similaires comprennent :

Disulfure de tétraméthylthiuram : Utilisé comme fongicide et accélérateur de caoutchouc.

Disulfure de tétraéthylthiuram : Utilisé comme accélérateur de caoutchouc et dans le traitement de l'alcoolisme chronique.

Disulfirame : Connu pour son utilisation dans le traitement de l'alcoolisme chronique et son activité antivirale potentielle

Le disulfure de dipentylènethiuram se distingue par ses applications spécifiques dans l'industrie du caoutchouc et ses propriétés antivirales potentielles.

Activité Biologique

Dicyclopentamethylenethiuram disulfide (also known as DPTD) is a compound that has garnered interest due to its biological activities and potential applications in various fields, including pharmacology and materials science. This article provides a comprehensive overview of the biological activity of DPTD, supported by relevant studies, data tables, and case analyses.

DPTD is a thiuram disulfide with the chemical formula . It is characterized by its unique structure, which includes two thiuram disulfide moieties that can participate in various chemical reactions, particularly in the formation of metal complexes and as a precursor in organic synthesis.

1. Cytotoxicity and Neuroprotection

Research has indicated that DPTD exhibits cytoprotective properties. A study involving rat B35 neuroblastoma cells demonstrated that treatment with DPTD increased cell viability in conditions simulating oxidative stress. The protective effects were assessed by measuring ATP content after treatment, suggesting that DPTD may enhance cellular resilience against neurotoxic insults .

2. Enzyme Inhibition

DPTD has been identified as an inhibitor of monoglyceride lipase (MGL), a significant target in the treatment of metabolic disorders. The compound displayed an IC50 value of 0.274 μM, indicating potent inhibitory activity . This suggests its potential use in developing therapeutic agents aimed at modulating lipid metabolism.

Case Study: Neuroprotective Effects

A specific study investigated the neuroprotective effects of DPTD in models of ischemic injury. The results indicated that DPTD administration significantly reduced neuronal damage and improved functional recovery post-ischemia. The mechanism was linked to enhanced SUMOylation processes, which are crucial for cellular stress responses .

Case Study: Antimicrobial Activity

Another study explored the antimicrobial properties of DPTD against various pathogens. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Data Tables

Below are summarized findings from relevant studies highlighting the biological activities of DPTD:

| Activity | IC50 (μM) | Target | Reference |

|---|---|---|---|

| Cytoprotection | - | Neuroblastoma cells | |

| Monoglyceride Lipase Inhibition | 0.274 | Lipid metabolism | |

| Antibacterial | - | Various pathogens |

Safety and Toxicology

Despite its beneficial effects, safety data indicate that DPTD can cause skin irritation and sensitization upon exposure. It is classified under OSHA regulations with specific warnings regarding skin contact and respiratory irritation . Therefore, handling precautions are necessary when working with this compound.

Propriétés

IUPAC Name |

piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S4/c15-11(13-7-3-1-4-8-13)17-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBRWWCHBRQLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SSC(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048727 | |

| Record name | Dicyclopentamethylenethiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [MSDSonline] | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-37-1 | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-piperidylthiocarbonyl)disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentamethylenethiuram disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentamethylenethiuram disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(piperidinothiocarbonyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAMETHYLENETHIURAM DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR113982E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dipentamethylenethiuram disulfide acts as a sulfur donor during vulcanization, a process that enhances the properties of rubber by forming crosslinks between polymer chains. [] CPTD decomposes at vulcanization temperatures (140°C) to form N,N′-dipentamethylenethiourea (CPTU) and other reactive sulfur species. [] These species then interact with the rubber polymer chains, facilitating the formation of sulfur crosslinks and improving the rubber's elasticity, strength, and resistance to heat and solvents. []

A: While both are thiuram disulfides used as accelerators, CPTD exhibits lower thermal stability than TMTD. [] CPTD decomposes to CPTU at 140°C, while TMTD remains stable up to 190°C. [] This difference stems from the relative ease with which thiuram sulfenyl radicals abstract hydrogen atoms. The methylene groups in CPTD are more susceptible to hydrogen abstraction than the methyl groups in TMTD, leading to faster decomposition of CPTD and amine formation. []

A: Yes, studies have shown that Dipentamethylenethiuram disulfide is frequently detected in gloves marketed as "accelerator-free," "sensitive," or "low dermatitis potential". [, ] This presence poses a risk for individuals with allergic contact dermatitis to rubber accelerators, as they may experience reactions even when using these supposedly safer gloves. [, ] Healthcare professionals should be aware of this issue and advise patients accordingly.

A: Dipentamethylenethiuram disulfide features a disulfide bond (S-S) linking two identical pentamethylenedithiocarbamate units. Its molecular formula is C12H20N2S4, and its molecular weight is 308.54 g/mol. [] While the provided research papers do not delve into detailed spectroscopic data, techniques like NMR and IR spectroscopy can provide insights into its structural characteristics.

A: Research shows that CPTD can participate in oxidative addition reactions with metal complexes. [] For instance, it reacts with the dimeric complex [CpMo(CO)3]2, causing cleavage of the metal-metal bond. [] This reaction forms the mononuclear complex cis-[CpMo(CO)2{S2C-N(CH2)5}], where the CPTD ligand coordinates to the molybdenum center through its two sulfur atoms after undergoing reductive sulfur-sulfur bond cleavage. []

A: Dipentamethylenethiuram disulfide is a known contact allergen, particularly in individuals exposed to rubber products. [, ] It is frequently included in the thiuram mix used for patch testing to diagnose contact allergies. [, ] Studies have reported an increasing incidence of thiuram positivity, particularly among healthcare workers using rubber gloves. [] This highlights the importance of raising awareness about the allergenic potential of CPTD and promoting the use of truly accelerator-free alternatives for sensitive individuals.

A: Studying CPTD requires access to analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) for separation and identification. [] Mass spectrometry (MS), especially coupled with HPLC (LC-MS), is crucial for accurate identification and quantification in complex matrices like rubber products. [, ] Additionally, access to databases containing toxicological and allergological data is essential for assessing potential health risks associated with CPTD exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.